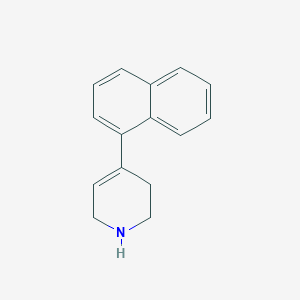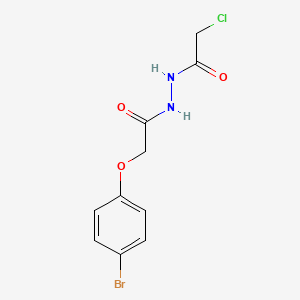![molecular formula C15H21NO4 B15273473 (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15273473.png)
(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group and a methyl group on the hexanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. The synthetic route can be summarized as follows:
Protection of the Amino Group: The amino group of the starting material is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Hexanoic Acid Chain: The protected amino group is then subjected to a series of reactions to form the hexanoic acid chain. This may involve the use of reagents such as Grignard reagents or organolithium compounds.
Deprotection: The final step involves the removal of the benzyloxycarbonyl group to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amino acids or derivatives.
Aplicaciones Científicas De Investigación
(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein synthesis and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to participate in various biochemical pathways without undergoing unwanted reactions. The compound may also interact with enzymes, inhibiting their activity and affecting metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- **(3S)-4-{N-[(Benzyloxy)carbonyl]glycyl}-2-oxo-3-[({4-[(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)methyl]benzoyl}amino)methyl]-1-piperazinyl}acetic acid
- 3-(Benzyloxycarbonylamino)-4-methylpentanoic acid
Uniqueness
(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid is unique due to its specific structural features, including the presence of a benzyloxycarbonyl group and a methyl group on the hexanoic acid chain. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C15H21NO4 |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
(3S)-4-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-3-11(2)13(9-14(17)18)16-15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,16,19)(H,17,18)/t11?,13-/m0/s1 |
Clave InChI |
YBQVXOLUUAILCJ-YUZLPWPTSA-N |
SMILES isomérico |
CCC(C)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CCC(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)

![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15273416.png)




![3-Chloropyrazolo[1,5-a]pyrazine](/img/structure/B15273447.png)



